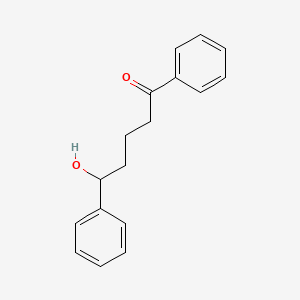

5-Hydroxy-1,5-diphenylpentan-1-one

Description

Structure

3D Structure

Properties

CAS No. |

107274-11-3 |

|---|---|

Molecular Formula |

C17H18O2 |

Molecular Weight |

254.32 g/mol |

IUPAC Name |

5-hydroxy-1,5-diphenylpentan-1-one |

InChI |

InChI=1S/C17H18O2/c18-16(14-8-3-1-4-9-14)12-7-13-17(19)15-10-5-2-6-11-15/h1-6,8-11,16,18H,7,12-13H2 |

InChI Key |

WJTQUEUVLDETHM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CCCC(=O)C2=CC=CC=C2)O |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 5 Hydroxy 1,5 Diphenylpentan 1 One

Reaction Mechanism Elucidation for Synthetic Pathways

The synthesis of γ-hydroxy ketones like 5-Hydroxy-1,5-diphenylpentan-1-one can be achieved through various synthetic strategies. The elucidation of the reaction mechanisms for these pathways is critical for optimizing reaction conditions, improving yields, and controlling selectivity. Key methods for its synthesis involve carbon-carbon bond-forming reactions, such as aldol-type additions.

Detailed Studies of Mukaiyama Aldol (B89426) and Decarboxylative Aldol Reactions

The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The Mukaiyama aldol addition and the decarboxylative aldol reaction represent powerful variants that can be hypothetically applied to the synthesis of this compound.

The Mukaiyama aldol addition involves the reaction of a silyl (B83357) enol ether with a carbonyl compound, typically in the presence of a Lewis acid catalyst. nih.govwikipedia.org For the synthesis of this compound, this would involve the reaction of a silyl enol ether of acetophenone (B1666503) with 3-phenyl-3-oxopropanal or a related electrophile. The mechanism, catalyzed by a Lewis acid such as titanium tetrachloride (TiCl₄), proceeds through the activation of the aldehyde by the Lewis acid, followed by the nucleophilic attack of the silyl enol ether. wikipedia.org A subsequent aqueous workup removes the silyl protecting group to yield the β-hydroxy ketone product. wikipedia.org The choice of Lewis acid and reaction conditions can significantly influence the reaction's efficiency and stereochemical outcome. nih.gov While the original Mukaiyama protocol often required stoichiometric amounts of Lewis acid, catalytic versions have been developed. nih.gov

The decarboxylative aldol reaction offers an alternative pathway, utilizing a β-keto acid which, upon decarboxylation, generates an enolate equivalent that can react with an electrophile. nih.gov In a hypothetical synthesis of this compound, a suitable β-keto acid would react with benzaldehyde (B42025). The reaction is often catalyzed by a tertiary amine. nih.gov This method is advantageous as it uses carboxylic acids, which are readily available, as precursors to enolates. nih.gov

A comparison of the general features of these two reactions is presented below:

| Feature | Mukaiyama Aldol Reaction | Decarboxylative Aldol Reaction |

| Nucleophile | Silyl enol ether | Enolate generated from a β-keto acid |

| Electrophile | Aldehyde or ketone | Aldehyde or ketone |

| Catalyst/Promoter | Lewis acid (e.g., TiCl₄, Sc(OTf)₃) nih.govnih.gov | Tertiary amine or other base nih.gov |

| Byproducts | Silyl species | Carbon dioxide |

| Key Advantage | Allows for crossed aldol reactions without self-condensation. wikipedia.org | Uses readily available carboxylic acids as enolate precursors. nih.gov |

Radical and Ionic Pathways in Functionalization Reactions

Beyond its synthesis, the functionalization of this compound can proceed through either radical or ionic pathways, depending on the reagents and conditions employed. The presence of a hydroxyl group and a ketone offers multiple sites for such transformations.

Ionic pathways would typically involve the functionalization of the hydroxyl or ketone group. For instance, the hydroxyl group can be deprotonated to form an alkoxide, a potent nucleophile, which can then participate in substitution reactions. The ketone can be targeted by nucleophiles at the carbonyl carbon or by electrophiles at the α-carbon via an enol or enolate intermediate.

Radical pathways could be initiated by radical initiators, leading to the abstraction of a hydrogen atom to form a carbon-centered radical. The relative stability of the potential radicals would dictate the major site of reaction. Subsequent reactions of this radical intermediate could lead to a variety of functionalized products. While specific studies on radical reactions of this compound are not prevalent in the searched literature, the principles of radical chemistry suggest that the benzylic protons could be susceptible to abstraction.

Stereochemical Control and Diastereoselectivity in this compound Formation

The formation of this compound can generate a new stereocenter at the carbon bearing the hydroxyl group. When the starting materials are chiral or when chiral catalysts are used, the control of the absolute stereochemistry (enantioselectivity) and the relative stereochemistry (diastereoselectivity) becomes a critical aspect of the synthesis.

In the context of the Mukaiyama aldol reaction, the stereochemical outcome is not governed by the Zimmerman-Traxler model. wikipedia.org The diastereoselectivity (syn vs. anti) is influenced by the geometry of the silyl enol ether (E vs. Z), the choice of Lewis acid, and the reaction conditions. nih.gov For example, the use of certain chiral catalysts in Mukaiyama aldol reactions has been shown to afford high levels of enantioselectivity. wikipedia.org

Similarly, in decarboxylative aldol reactions, the use of chiral amine catalysts, such as cinchona alkaloids, can induce enantioselectivity in the final product. nih.gov High diastereoselectivity has also been observed in these reactions. nih.gov

The table below summarizes factors influencing stereochemical outcomes in the synthesis of γ-hydroxy ketones:

| Reaction Type | Factors Influencing Stereochemistry | Potential Outcome |

| Mukaiyama Aldol Reaction | Silyl enol ether geometry (E/Z), Lewis acid, chiral catalysts, temperature. nih.govwikipedia.org | Control of syn/anti diastereomers and enantioselectivity. wikipedia.org |

| Decarboxylative Aldol Reaction | Chiral amine catalyst, substrate structure, solvent. nih.gov | Enantio- and diastereoselective formation of the aldol product. nih.gov |

Kinetic and Thermodynamic Aspects of Chemical Transformations

The kinetic and thermodynamic parameters of the reactions involved in the synthesis and transformation of this compound are essential for understanding reaction rates and equilibrium positions.

Kinetics deals with the rate of a reaction. In the context of the synthetic pathways discussed, the rate of formation of this compound would depend on factors such as the concentration of reactants and catalysts, temperature, and the solvent used. For instance, some Mukaiyama aldol reactions have been shown to be significantly accelerated in aqueous media. nih.gov

Spectroscopic and Crystallographic Characterization Techniques for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 5-Hydroxy-1,5-diphenylpentan-1-one, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed to assign the chemical shifts of all protons and carbons. researchgate.net

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The spectra would be expected to show distinct signals for the aromatic protons on the two phenyl groups, as well as signals for the protons on the pentan-1-one backbone. The hydroxyl proton would likely appear as a broad singlet, and its chemical shift could be concentration-dependent.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. researchgate.net The spectrum of this compound would display signals for the carbonyl carbon, the carbon bearing the hydroxyl group, the carbons of the two phenyl rings, and the methylene (B1212753) carbons of the pentan-1-one chain.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl Carbon (C1) | - | ~200 |

| Aromatic Carbons | ~7.2-8.0 | ~125-140 |

| Carbinol Carbon (C5) | - | ~70 |

| Methylene Carbons (C2, C3, C4) | ~1.5-3.0 | ~20-40 |

| Hydroxyl Proton | Variable | - |

| Aromatic Protons | ~7.2-8.0 | - |

| Carbinol Proton | ~4.5-5.0 | - |

| Methylene Protons | ~1.5-3.0 | - |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a very precise mass measurement, which can be used to confirm the molecular formula of this compound (C₁₇H₁₈O₂). epa.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are particularly useful for analyzing complex mixtures and for structural elucidation. nih.gov In LC-MS, the compound is first separated from any impurities by liquid chromatography and then introduced into the mass spectrometer. In LC-MS/MS, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. This fragmentation pattern provides valuable information about the structure of the molecule. For this compound, characteristic fragmentation patterns would likely involve cleavage of the bonds adjacent to the carbonyl and hydroxyl groups.

Infrared and Ultraviolet-Visible Spectroscopy Applications

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (O-H) group, the carbonyl (C=O) group, and the aromatic carbon-carbon double bonds (C=C) of the phenyl rings. spectrabase.comsigmaaldrich.com The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹, while the C=O stretching vibration of the ketone is expected around 1685 cm⁻¹. The aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of the two phenyl groups and the carbonyl group in this compound would result in characteristic UV absorption bands. The phenyl groups will exhibit absorptions around 254 nm, while the n-π* transition of the carbonyl group would appear as a weaker absorption at a longer wavelength.

Table 2: Characteristic IR and UV-Vis Data for this compound

| Spectroscopic Technique | Functional Group | Expected Absorption |

| Infrared (IR) | O-H stretch | 3200-3600 cm⁻¹ (broad) |

| Infrared (IR) | C=O stretch (ketone) | ~1685 cm⁻¹ |

| Infrared (IR) | Aromatic C=C stretch | 1450-1600 cm⁻¹ |

| Ultraviolet-Visible (UV-Vis) | Phenyl rings | ~254 nm |

| Ultraviolet-Visible (UV-Vis) | Carbonyl (n-π*) | >300 nm (weak) |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for the separation and purification of this compound, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of non-volatile compounds. nih.gov By selecting an appropriate stationary phase (e.g., a C18 column) and mobile phase, this compound can be effectively separated from starting materials, byproducts, and other impurities. The purity of the compound can be determined by analyzing the area of the peak corresponding to the product.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov While the high boiling point of this compound might make GC analysis challenging, it can be used for the analysis of more volatile derivatives or for detecting volatile impurities.

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that offers higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC. nih.gov UPLC would be an excellent choice for the high-throughput analysis and purity assessment of this compound.

Table 3: Chromatographic Methods for the Analysis of this compound

| Technique | Stationary Phase (Example) | Mobile Phase (Example) | Application |

| HPLC | C18 | Acetonitrile/Water | Separation, Purity Assessment |

| GC-MS | DB-5 | Helium | Analysis of volatile derivatives/impurities |

| UPLC | C18 | Acetonitrile/Water | High-resolution separation, Purity Assessment |

Theoretical and Computational Chemistry of 5 Hydroxy 1,5 Diphenylpentan 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of 5-Hydroxy-1,5-diphenylpentan-1-one. These calculations provide insights into the distribution of electrons within the molecule, which in turn dictates its chemical properties.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output. These maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atoms of the carbonyl and hydroxyl groups are expected to be the most electron-rich sites, making them susceptible to electrophilic attack.

Table 1: Calculated Electronic Properties of this compound (Exemplary Data)

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the pentan-1-one backbone allows this compound to adopt numerous conformations. Conformational analysis is therefore essential to identify the most stable three-dimensional structures. This is typically achieved by systematically rotating the single bonds and calculating the potential energy of each resulting conformer. The lowest energy conformers are the most likely to be populated at equilibrium.

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By simulating the movements of atoms and bonds at a given temperature, MD can explore the conformational landscape and identify preferential orientations and intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the carbonyl oxygen. These simulations are crucial for understanding how the molecule behaves in solution and how it might interact with other molecules.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are powerful tools for predicting the spectroscopic signatures of molecules, which can then be compared with experimental data for validation.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). These predictions are invaluable for assigning peaks in experimental NMR spectra and confirming the molecular structure.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed to generate a theoretical IR spectrum. This allows for the assignment of characteristic absorption bands, such as the C=O stretch of the ketone and the O-H stretch of the alcohol.

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound (Exemplary Data)

| Spectroscopic Technique | Calculated Value | Experimental Value | Assignment |

|---|---|---|---|

| ¹³C NMR Chemical Shift | ~199 ppm | ~200 ppm | Carbonyl Carbon (C=O) |

| ¹H NMR Chemical Shift | ~4.8 ppm | ~4.7 ppm | Methine Proton (CH-OH) |

| IR Frequency | ~1680 cm⁻¹ | ~1685 cm⁻¹ | Carbonyl Stretch (C=O) |

Reaction Pathway Modeling and Transition State Analysis

Theoretical modeling can be used to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most probable reaction pathways.

This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. For instance, the reduction of the carbonyl group or the oxidation of the hydroxyl group can be modeled to understand the feasibility and kinetics of these transformations.

Structure-Activity Relationship (SAR) Modeling based on Computational Approaches

While this compound is not primarily known for a specific biological activity, computational methods can be used to predict its potential interactions with biological targets. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies correlate variations in molecular structure with changes in biological activity.

By calculating various molecular descriptors (e.g., steric, electronic, and hydrophobic properties) for this compound and related compounds, a QSAR model can be developed. This model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of molecules with enhanced or specific biological effects. These models are particularly useful in the early stages of drug discovery.

Derivatives, Analogs, and Biologically Relevant Scaffolds Inspired by 5 Hydroxy 1,5 Diphenylpentan 1 One

Synthesis and Characterization of Substituted 5-Hydroxy-1,5-diphenylpentan-1-one Derivatives

The synthesis of derivatives based on the this compound scaffold allows for a systematic investigation of structure-activity relationships. Modifications typically involve introducing various substituents onto the two phenyl rings or altering the hydroxyl and ketone functionalities along the pentane (B18724) chain.

One common synthetic strategy involves the aldol (B89426) condensation of an appropriate aryl ketone with an aromatic aldehyde, followed by selective reduction or other functional group interconversions. For instance, derivatives with altered substitution on the phenyl rings can be prepared to modulate the electronic and steric properties of the molecule.

Research has also focused on the synthesis of related 1,5-diaryl-3-oxo-pentadiene derivatives, which feature a more conjugated system. These compounds are synthesized and their conformational features studied using techniques like Nuclear Overhauser Effect (NOE) spectroscopy to understand the influence of various substituents, such as fluorine atoms, on their three-dimensional structure. nih.gov The analysis of these derivatives, often dissolved in solvents like deuterated chloroform, helps in determining the proportions of different conformers present in solution. nih.gov

Another related area of synthesis is the preparation of 1-substituted 5-hydroxy-2-phenylindole derivatives from quinones, demonstrating the versatility of diaryl scaffolds in creating a variety of heterocyclic structures. rsc.org

Table 1: Examples of Synthesized Derivatives and Related Scaffolds

| Compound Class | General Structure/Modification | Synthetic Method Highlight | Characterization Highlight | Reference |

| 1,5-Diaryl-3-oxo-1,4-pentadiene Derivatives | Pentadiene core with two aryl groups and a central ketone. | Cyclic alteration by adding piperidone through the nitrogen atom. | NMR spectroscopy and quantum chemical calculations to determine conformer proportions. | nih.gov |

| 1-Substituted 5-hydroxy-2-phenylindole Derivatives | Indole core derived from a diaryl-like precursor. | Condensation of ethyl β-aminocinnamate derivatives with various quinones. | Synthesis of 1-benzyl- and 1-n-butyl-5-hydroxy-2-phenylindoles confirmed. | rsc.org |

| 1-Substituted 5-alkylphenazine Derivatives | Phenazine core with substituents at positions 1 and 5. | Synthesis from 5-methylphenazine and 5-ethylphenazine. | Spectral properties and reactivity with NADH investigated. nih.gov | nih.gov |

Exploration of Related Diarylketone and Diarylalkanoid Scaffolds (e.g., Dihydrochalcones, Diarylheptanoids)

The this compound structure is a member of the larger family of diarylalkanoids. This family includes simpler structures like dihydrochalcones and more extended ones like diarylheptanoids, both of which are prominent in natural product chemistry.

Dihydrochalcones: Dihydrochalcones (DHCs) possess a C6-C3-C6 backbone and are biosynthetic precursors to flavonoids. mdpi.com They are structurally similar to the diphenylpentanone framework, differing primarily in the length of the alkyl chain. DHCs can be obtained from natural sources, but also through chemical synthesis, which commonly involves the regioselective reduction of the carbon-carbon double bond in the corresponding chalcones. nih.gov Catalysts like palladium, rhodium, or nickel are often used for this hydrogenation. nih.gov An alternative is the use of enzymatic or microbiological methods to hydrogenate chalcones, which can be more economical and selective. nih.gov

Diarylheptanoids: Diarylheptanoids feature two aromatic rings connected by a seven-carbon chain. uni-regensburg.deresearchgate.net This class is structurally diverse and is subdivided into linear and cyclic types. nih.govmdpi.com The cyclic diarylheptanoids can be further categorized into meta,meta-bridged biphenyls and meta,para-bridged diphenyl ethers. mdpi.com The synthesis of these complex molecules is an active area of research. For example, an efficient synthesis of enantiomers of a β-hydroxyketone diarylheptanoid derived from Alpinia officinarum was developed starting from eugenol. acs.org

The study of these related scaffolds provides insight into how chain length and cyclization affect the properties of diaryl compounds. Synthetic efforts often focus on creating both natural and non-natural variants to explore their biological potential. uni-regensburg.de

Natural Product Isolation and Characterization of Analogous Compounds

Compounds with structures analogous to this compound are widely distributed in nature, particularly in the plant kingdom. nih.govresearchgate.net The isolation and characterization of these natural products are crucial for discovering new chemical entities.

Dihydrochalcones from Natural Sources: Dihydrochalcones are found in various plants and have been traditionally used in medicine. nih.gov Notable examples include phloretin, phloridzin, and trilobatin, which are abundant in sweet tea (Lithocarpus litseifolius). mdpi.com The content of these compounds can vary depending on the maturity of the leaves and the time of harvest. mdpi.com

Diarylheptanoids from Natural Sources: Diarylheptanoids are secondary metabolites found in numerous plant families, including Zingiberaceae (ginger family), Betulaceae (birch family), and Aceraceae (maple family). researchgate.netnih.govmdpi.com Curcumin (B1669340) is the most well-known linear diarylheptanoid, first isolated from the rhizomes of Curcuma longa (turmeric). mdpi.com Other diarylheptanoids have been isolated from the rhizomes of Alpinia officinarum and the male flowers of Alnus sieboldiana. nih.gov Recently, cyclic diarylheptanoids were even discovered in the marine sponge Tedania ignis. mdpi.com

The isolation process typically involves extraction with solvents like methanol, followed by chromatographic techniques for purification. mdpi.com Structure elucidation is then performed using spectroscopic methods such as IR and NMR, as well as chemical degradation and total synthesis for confirmation.

Table 2: Examples of Naturally Occurring Analogous Compounds

| Compound Class | Example Compound(s) | Natural Source(s) | Structural Feature | Reference |

| Dihydrochalcones | Phloretin, Phloridzin, Trilobatin | Sweet Tea (Lithocarpus litseifolius), Apples | C6-C3-C6 backbone | mdpi.com |

| Linear Diarylheptanoids | Curcumin | Turmeric (Curcuma longa) | 1,7-diarylheptane skeleton | mdpi.com |

| Linear Diarylheptanoids | Yashabushidiols | Alnus sieboldiana (male flowers) | 1,7-diarylheptane skeleton | nih.gov |

| Cyclic Diarylheptanoids | Tedarene A, Tedarene B | Tedania ignis (marine sponge) | meta,para-bridged diphenyl ether | mdpi.com |

| Diarylpentanoids | 3-hydroxy-1,5-diphenylpentan-1-one | Stellera chamaejasme (roots) | 1,5-diarylpentane skeleton |

Design and Synthesis of Library Compounds for High-Throughput Screening

To efficiently explore the biological potential of the this compound scaffold and its relatives, chemists often design and synthesize compound libraries for high-throughput screening (HTS). nih.govnih.gov This strategy, known as combinatorial chemistry, allows for the rapid generation of a large number of structurally related compounds. nih.govresearchgate.net

Scaffold-Based Library Design: The core structure of a molecule, or "scaffold," is a key element in library design. Privileged scaffolds are molecular frameworks that are known to bind to multiple biological targets. nih.gov The diarylalkanoid motif can be considered a privileged scaffold. The design process involves identifying a central core (like a diarylketone or dihydrochalcone) and attaching various building blocks at specific "points of diversity" to create a library of analogs. tarosdiscovery.com This approach allows for the systematic exploration of the chemical space around the scaffold to identify structure-activity relationships (SAR). nih.gov

Synthesis and Screening Strategies: Libraries can be synthesized using parallel synthesis techniques, where reactions are run simultaneously in separate vessels (like a 96-well plate), or through "mix and split" methods to generate large, complex mixtures. researchgate.netimperial.ac.uk Solution-phase synthesis is common, but solid-phase synthesis, where molecules are built on a polymer bead, is also a powerful technique. researchgate.net To accelerate synthesis, green chemistry techniques such as microwave-assisted synthesis, sonochemistry, and the use of ionic liquids are increasingly employed. ecronicon.net

Once synthesized, these libraries are screened in HTS assays. imperial.ac.uk The goal is to identify "hits"—compounds that show activity against a specific biological target. nih.gov For example, a library of C-glucosyl dihydrochalcones was synthesized and tested as inhibitors of sodium-glucose cotransporters (SGLT1/SGLT2). nih.gov The design of such target-focused libraries increases the probability of finding active compounds compared to screening random collections. nih.gov

Potential Applications in Materials Science and Advanced Organic Synthesis

Role as Synthetic Intermediates and Precursors

5-Hydroxy-1,5-diphenylpentan-1-one is recognized primarily for its role as a synthetic intermediate in organic chemistry. evitachem.comchemsrc.com Its bifunctional nature, containing both a hydroxyl (-OH) group and a ketone (C=O) group, allows it to be a versatile precursor for a variety of more complex molecules.

The presence of these functional groups enables it to undergo various chemical transformations. For instance, the ketone can be a site for reduction to a secondary alcohol, or for nucleophilic addition reactions. The hydroxyl group can be involved in esterification or etherification reactions, or it can be a leaving group after protonation.

Chemical databases list this compound as a precursor for other chemical compounds. chemsrc.com For example, it is a downstream product of 1,3-Dibenzoylpropane. chemsrc.com It is also chemically related to other significant compounds such as 1,5-Diphenyl-1,5-pentanedione and 5-bromo-1,5-diphenylpentan-1-one. chemsrc.com

The broader class of 1,5-diphenylpentan-1-one (B158197) derivatives are noted for their utility in organic synthesis. For example, the parent compound 1,5-diphenylpentan-1-one serves as a substrate in copper-catalyzed dehydrogenation reactions to form diene products. While specific research on this compound in such reactions is not detailed, its structural similarity suggests potential for analogous reactivity.

Table 1: Chemical Information for this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 107274-11-3 | C17H18O2 | 254.329 epa.gov |

| 1,3-Dibenzoylpropane | 6263-83-8 | C17H16O2 | 252.31 |

| 1,5-Diphenyl-1,5-pentanedione | Not Available | C17H16O2 | 252.31 |

| 5-bromo-1,5-diphenylpentan-1-one | 109395-25-7 | C17H17BrO | 317.22 |

| 1,5-Diphenylpentan-1-one | 39686-51-6 | C17H18O | 238.33 nih.gov |

Applications in Polymer and Nanomaterial Development

Direct applications of this compound in the development of polymers and nanomaterials are not extensively documented in current scientific literature. However, the presence of two reactive functional groups, the hydroxyl and carbonyl groups, presents theoretical possibilities for its use as a monomer or a modifying agent in polymer synthesis.

For instance, the hydroxyl group could potentially be used for polyesterification reactions with dicarboxylic acids, or to initiate ring-opening polymerizations. The ketone group could also be a site for polymerization reactions or for grafting onto existing polymer chains.

While specific examples for this compound are lacking, related hydroxy-ketone compounds are utilized in polymer chemistry. The general principle of using bifunctional small molecules as building blocks in polymer science is well-established. Further research would be needed to explore the viability and specific properties of polymers derived from this particular compound.

Contribution to the Development of Chemical Probes and Reagents

There is limited specific information available regarding the application of this compound as a chemical probe or reagent. However, its structural features suggest it could serve as a scaffold for the synthesis of more complex molecules with such applications.

Chemical probes are molecules used to study biological systems. The diarylpentanoid backbone of this compound could be a starting point for designing probes targeting specific proteins or enzymes. The hydroxyl and ketone groups offer handles for chemical modification, such as the attachment of fluorescent tags or reactive groups.

For example, the (S)-enantiomer of the related compound 3-Hydroxy-1,5-diphenylpentan-1-one is commercially available as a useful organic compound for life sciences research, indicating the interest in chiral diarylpentanoids in biological studies. biocat.com

Utility in Agrochemical Research (e.g., Pesticide Development)

While there is no direct evidence in the searched literature of this compound itself being used in agrochemical research, derivatives of structurally similar compounds have shown promise in this area.

Specifically, derivatives of 1,5-diphenyl-2-penten-1-one have demonstrated significant antimicrobial properties and have been tested for fungicidal activity against various plant pathogens. These compounds have shown strong contact activity against agricultural pests like Aphis gossypii (cotton aphid) and Schizaphis graminum (greenbug), suggesting their potential as agrochemicals.

Furthermore, a study on the synthesis of 1,5-diphenylpent-4-en-1-one (B11951530) derivatives reported their larvicidal activity against the mosquito Culex quinquefasciatus. This highlights the potential of the 1,5-diphenylpentanoid scaffold in the development of new insecticides.

Although these findings are for related compounds and not for this compound, they suggest that this class of molecules is of interest in the search for new pesticides. The specific biological activity of this compound would require dedicated investigation.

Future Research Directions and Concluding Perspectives

Unexplored Synthetic Pathways and Methodologies

The development of novel and efficient synthetic routes to 5-Hydroxy-1,5-diphenylpentan-1-one and its derivatives is a fundamental prerequisite for its comprehensive investigation. While classical methods may be employed, future research should focus on more sophisticated and sustainable approaches.

One promising avenue is the exploration of asymmetric synthesis . The chiral center at the C-5 position offers the potential for enantioselective synthesis, which is crucial for studying the differential biological activities of its stereoisomers. Methodologies such as chiral pool synthesis, the use of chiral auxiliaries, or the development of stereoselective catalytic reactions could yield optically pure enantiomers. For instance, the synthesis of the (S)-enantiomer of the related 3-hydroxy-1,5-diphenylpentan-1-one highlights the feasibility and importance of such chiral explorations.

Furthermore, flow chemistry presents an opportunity to improve the synthesis of this compound in a more controlled, scalable, and safer manner compared to traditional batch processes. The precise control over reaction parameters such as temperature, pressure, and reaction time can lead to higher yields and purity.

The use of biocatalysis , employing enzymes to catalyze specific reactions, is another largely unexplored domain. Enzymes could offer high selectivity under mild reaction conditions, reducing the environmental impact of the synthesis. Identifying or engineering enzymes for the stereoselective reduction of a suitable diketone precursor or the hydroxylation of 1,5-diphenylpentan-1-one (B158197) could be a significant breakthrough.

Deeper Mechanistic Understanding of Chemical and Biological Interactions

A thorough understanding of the mechanisms by which this compound interacts with chemical and biological systems is paramount for its rational application. Future research should aim to elucidate these mechanisms at a molecular level.

Kinetic and thermodynamic studies of its reactions, such as oxidation, reduction, and esterification, will provide valuable data on its reactivity and stability. Investigating the reaction kinetics can help in optimizing reaction conditions for synthetic transformations.

From a biological perspective, if the compound exhibits any activity, it will be crucial to identify its molecular targets . Techniques such as affinity chromatography, proteomics, and genetic profiling can be employed to pinpoint the proteins or nucleic acids with which it interacts. For example, related diarylheptanoids have been shown to act on pathways like Nrf2/ARE, suggesting a potential area of investigation. medchemexpress.com

Mechanistic studies of its potential biological effects , such as antioxidant or anti-inflammatory properties, are also warranted. The presence of a hydroxyl group and the phenyl rings suggests a potential for radical scavenging activity, which can be investigated using various in vitro assays. Understanding how the compound modulates specific signaling pathways will be key to unlocking its therapeutic potential.

Advanced Computational Modeling for Rational Design

Computational chemistry and molecular modeling are powerful tools that can accelerate the research and development process for new derivatives of this compound.

Quantum mechanical calculations , such as Density Functional Theory (DFT), can be used to predict the compound's electronic properties, reactivity, and spectroscopic signatures. This can aid in understanding its chemical behavior and in the interpretation of experimental data.

Molecular docking and virtual screening can be employed to predict the binding affinity and mode of interaction of this compound and its virtual derivatives with various biological targets. This in silico approach can help in prioritizing compounds for synthesis and biological testing, thereby saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) studies can be performed once a series of analogues with corresponding biological activity data is available. QSAR models can identify the key structural features that are important for a particular biological activity, guiding the design of more potent and selective compounds.

Diversification of the this compound Scaffold

The this compound scaffold provides a versatile platform for the synthesis of a diverse library of new chemical entities with potentially novel properties.

Functional group modification of the hydroxyl and carbonyl groups, as well as the phenyl rings, can lead to a wide range of derivatives. For instance, esterification or etherification of the hydroxyl group can modulate the compound's lipophilicity and pharmacokinetic properties. The carbonyl group can be converted into other functionalities like imines or hydrazones.

Introduction of various substituents on the phenyl rings can significantly influence the electronic and steric properties of the molecule, which in turn can affect its biological activity. A systematic exploration of different substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at various positions on the phenyl rings is a logical next step.

Synthesis of heterocyclic analogues , where one or both of the phenyl rings are replaced by heterocyclic rings (e.g., pyridine, thiophene, furan), could lead to compounds with completely different biological profiles. The introduction of heteroatoms can alter the compound's solubility, polarity, and ability to form hydrogen bonds.

Emerging Applications and Interdisciplinary Research Opportunities

The unique structural features of this compound open up possibilities for its application in various interdisciplinary research areas.

In materials science , the compound could serve as a building block for the synthesis of novel polymers or liquid crystals. The rigid phenyl groups and the flexible pentanone chain could impart interesting self-assembly properties.

In the field of supramolecular chemistry , the hydroxyl and carbonyl groups can participate in hydrogen bonding, making the molecule a potential candidate for the construction of self-assembled nanostructures.

As a chemical probe , fluorescently labeled derivatives of this compound could be synthesized to visualize and study specific biological processes or to track the compound's distribution within cells or tissues.

The exploration of this compound and its derivatives could also lead to collaborations between organic chemists, medicinal chemists, biologists, and computational scientists, fostering a multidisciplinary approach to scientific discovery.

Q & A

Q. Table 1: Example Synthesis Conditions

| Parameter | Condition | Yield (%) |

|---|---|---|

| Catalyst | NaOH (10% aqueous) | 65–70 |

| Solvent | Ethanol | 68 |

| Temperature | 80°C, 6 hours | 72 |

Basic: How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) with >95% purity threshold .

- Structural Confirmation :

- Melting Point : Consistency with literature values (if available) reduces ambiguity .

Advanced: What strategies can resolve contradictions in spectral data during the characterization of derivatives?

Methodological Answer:

- Cross-Validation : Combine 2D-NMR (e.g., HSQC, HMBC) to confirm connectivity and rule out tautomeric interferences .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent positioning .

- Computational Modeling : Compare experimental IR or NMR shifts with density functional theory (DFT)-predicted spectra .

Q. Example Workflow :

Perform COSY to identify coupling networks.

Use DFT (B3LYP/6-31G*) to simulate -NMR shifts.

Reconcile discrepancies by testing alternative conformers.

Advanced: How can computational chemistry predict the reactivity of this compound under oxidative conditions?

Methodological Answer:

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict sites susceptible to oxidation (e.g., hydroxyl group or α-C positions) .

- Reaction Pathways : Simulate intermediates using transition-state theory (e.g., formation of quinone derivatives via radical mechanisms) .

- Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. Table 2: Predicted Reactivity Parameters

| Parameter | Value (DFT) | Experimental |

|---|---|---|

| HOMO-LUMO Gap | 4.8 eV | N/A |

| Oxidation Potential | 1.2 V | 1.3 V |

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers design experiments to study the compound’s stability under varying pH conditions?

Methodological Answer:

- Experimental Design :

- Data Analysis : Apply pseudo-first-order kinetics to derive half-lives and identify pH-sensitive functional groups .

Key Finding : Hydroxyl group protonation at low pH increases stability by reducing nucleophilic attack .

Advanced: What methodologies are suitable for investigating biological interactions of this compound?

Methodological Answer:

- In Vitro Assays :

- Molecular Docking : Predict binding affinities with protein targets (e.g., AutoDock Vina) .

Basic: How should conflicting solubility data in literature be addressed?

Methodological Answer:

- Standardization : Report solubility in multiple solvents (e.g., DMSO, ethanol, water) under controlled temperatures (25°C) .

- Reproducibility : Conduct triplicate measurements with freshly prepared solutions .

- Documentation : Specify purity, solvent grade, and equilibration time in metadata .

Advanced: What advanced spectroscopic techniques can elucidate tautomerism in this compound?

Methodological Answer:

- Variable-Temperature NMR : Monitor equilibrium shifts between keto-enol forms (e.g., δ 5.5 ppm for enolic OH) .

- IR-Thermal Analysis : Track C=O and O-H stretch variations at 20–80°C .

- Theoretical Studies : Use ab initio calculations to predict tautomeric energy differences .

Basic: What are the best practices for storing this compound to ensure long-term stability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.